molecular formula C13H13NO5 B3133661 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-93-1

1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3133661
CAS No.: 39629-93-1
M. Wt: 263.25 g/mol
InChI Key: IJASNKPEYJIWPN-UHFFFAOYSA-N
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Description

1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a methoxycarbonyl group and a carboxylic acid group

Mechanism of Action

Target of Action

It’s known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reaction suggests it plays a role in carbon–carbon bond formation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methoxycarbonyl)benzaldehyde with an amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxycarbonyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-[2-(Methoxycarbonyl)phenyl]-2-oxopyrrolidine-3-carboxylic acid
  • 1-[2-(Methoxycarbonyl)phenyl]-4-oxopyrrolidine-3-carboxylic acid

Uniqueness: 1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the position of the methoxycarbonyl and carboxylic acid groups on the pyrrolidine ring. This specific arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

1-(2-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-19-13(18)9-4-2-3-5-10(9)14-7-8(12(16)17)6-11(14)15/h2-5,8H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJASNKPEYJIWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164789
Record name 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39629-93-1
Record name 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39629-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-[2-(methoxycarbonyl)phenyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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